molecular formula C19H17N3O3 B12881247 N-((4-Methylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

N-((4-Methylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12881247
M. Wt: 335.4 g/mol
InChI Key: UTCJARLATSEVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-Methylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a 4-methylbenzoyl group, a quinolin-8-yloxy group, and an acetimidamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Methylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the individual functional groups. The 4-methylbenzoyl group can be introduced through Friedel-Crafts acylation, while the quinolin-8-yloxy group can be synthesized via nucleophilic substitution reactions. The final step involves the coupling of these groups with the acetimidamide moiety under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-((4-Methylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, altering its chemical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to optimize the reaction efficiency and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yloxy derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-((4-Methylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-Methylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of quinoline and benzoyl groups, such as:

  • N-((4-Chlorobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
  • N-((4-Methoxybenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

Uniqueness

N-((4-Methylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the presence of the 4-methylbenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 4-methylbenzoate

InChI

InChI=1S/C19H17N3O3/c1-13-7-9-15(10-8-13)19(23)25-22-17(20)12-24-16-6-2-4-14-5-3-11-21-18(14)16/h2-11H,12H2,1H3,(H2,20,22)

InChI Key

UTCJARLATSEVRT-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(/COC2=CC=CC3=C2N=CC=C3)\N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(COC2=CC=CC3=C2N=CC=C3)N

Origin of Product

United States

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